Z-Lys(Boc)-OH.DCHA
Description
Historical Development of Protecting Group Strategies in Amino Acid Chemistry
The challenge of selectively forming peptide bonds without causing polymerization or unwanted side reactions has driven much of the innovation in amino acid chemistry. springernature.com The development of effective protecting group strategies was a critical breakthrough, transforming peptide synthesis from a formidable challenge into a routine and automatable process. masterorganicchemistry.com
The temporary protection of the α-amino group (Nα) of an amino acid is fundamental to stepwise peptide synthesis. springernature.com Early peptide synthesis was revolutionized by the introduction of the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable under many conditions but can be removed by hydrogenolysis, allowing for the sequential addition of amino acids. nbinno.com
Another significant advancement was the development of the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to many reagents but is labile to acid, meaning it can be removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.comopenaccesspub.org This acid-lability provided a new dimension of selectivity.
The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) group marked a major milestone, particularly for solid-phase peptide synthesis (SPPS). masterorganicchemistry.com The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, such as piperidine (B6355638). wikipedia.org The use of Boc and Fmoc protecting groups, which can be removed under orthogonal conditions (acid vs. base), forms the foundation of the two major strategies in modern SPPS. fiveable.me
| Nα-Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd (Hydrogenolysis), HBr/AcOH |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF) |
Many molecules, including amino acids like lysine (B10760008), contain multiple reactive functional groups. Differential protection involves using distinct protecting groups for different functionalities within the same molecule. organic-chemistry.org The most powerful form of this strategy is orthogonal protection , where each protecting group can be selectively removed in any order without disturbing the others. wikipedia.orgfiveable.me
This strategy is indispensable for synthesizing complex, non-linear molecules such as branched or cyclic peptides, and for attaching specific modifications like fluorescent labels or drug conjugates to a precise location on a peptide backbone. nih.gov By choosing an orthogonal set of protecting groups, chemists can deprotect and react with one functional group while all others remain masked, affording complete control over the synthetic pathway. uchicago.edufiveable.me
Lysine Derivatives as Crucial Building Blocks in Peptide and Medicinal Chemistry
Lysine is a proteinogenic amino acid that is vital for the structure and function of proteins. Its side chain contains a primary amino group, which is typically protonated and positively charged at physiological pH. nih.gov This property allows lysine to participate in important electrostatic interactions, but it also presents a unique challenge and opportunity in chemical synthesis. nih.gov
Lysine possesses two primary amino groups: the α-amino group, which is part of the amino acid backbone, and the ε-amino group at the terminus of its side chain. openaccesspub.org These two groups exhibit different reactivity due to their distinct chemical environments. The α-amino group has a pKa of around 9, while the more basic ε-amino group has a pKa of about 10.5. rsc.org This difference in basicity means that under specific pH conditions, their relative nucleophilicity can be modulated, but for most synthetic applications, both groups are reactive and must be considered. rsc.org To achieve selective peptide bond formation at the α-position, the ε-amino group must be reliably protected throughout the synthesis. openaccesspub.org
The presence of two distinct amino groups makes lysine an ideal candidate for orthogonal protection strategies. iris-biotech.de By placing one type of protecting group on the α-amino group and a chemically distinct, orthogonal protecting group on the ε-amino group, chemists gain precise control over how the lysine unit is incorporated and subsequently modified. nih.govacs.org
This control is critical in medicinal chemistry for several applications:
Peptide Stapling: Creating cyclic peptides by linking the side chains of two residues, often involving a lysine, to improve stability and cell permeability.
Branched Peptides: Synthesizing peptides with a branching structure by extending a new peptide chain from the lysine side chain. iris-biotech.de
Bioconjugation: Attaching drugs, imaging agents, or other molecules to a specific lysine residue within a larger peptide or protein. researchgate.net
For example, the α-amino group can be protected with a base-labile Fmoc group for chain elongation, while the ε-amino group is protected with an acid-labile Boc group. After the main peptide chain is synthesized, the Fmoc group is repeatedly removed and added to extend the peptide. Finally, the Boc group on a specific lysine can be removed with acid to allow for selective modification of its side chain. iris-biotech.de
Introduction to Z-Lys(Boc)-OH.DCHA as a Key Synthetic Intermediate
The compound Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium (B1228976) salt , abbreviated as This compound , is a commercially available and widely used building block in peptide synthesis. chemicalbook.compeptide.com It is a crystalline solid that is stable under recommended storage conditions. peptide.com This compound perfectly embodies the principle of orthogonal protection for lysine.
The α-amino group is protected by the Z (benzyloxycarbonyl) group, which is removable by hydrogenolysis. The ε-amino group is protected by the Boc (tert-butyloxycarbonyl) group, which is removable under acidic conditions. nbinno.com The carboxylic acid is free but forms a salt with dicyclohexylamine (B1670486) (DCHA), which improves the compound's crystallinity and handling properties.
This specific combination of protecting groups allows for great flexibility in synthetic design. For instance, in a solution-phase synthesis, the Boc group can be selectively removed with acid to modify the side chain, while the Z group and the peptide chain remain intact. Alternatively, the Z group can be removed by hydrogenation to extend the peptide chain from the N-terminus. Because of this built-in orthogonality, this compound serves as a key intermediate for the synthesis of complex peptides and modified biomolecules where precise control over lysine's reactivity is essential. medchemexpress.com
| Property | Value |
|---|---|
| Chemical Formula | C₃₁H₅₁N₃O₆ peptide.com |
| Molecular Weight | 561.8 g/mol nih.gov |
| Appearance | White to off-white solid/powder peptide.com |
| α-Amino Protecting Group | Benzyloxycarbonyl (Z) |
| ε-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Counter-ion | Dicyclohexylamine (DCHA) |
| CAS Number | 2212-76-2 nih.gov |
Role of tert-Butoxycarbonyl (Boc) Protection at the ε-Amino Group
The tert-butoxycarbonyl (Boc) group is another widely used amino-protecting group in peptide synthesis. In the case of Z-Lys(Boc)-OH, it is employed to protect the ε-amino group of the lysine side chain. This prevents the side chain from forming unwanted peptide bonds or engaging in other side reactions during the synthesis of a peptide chain. peptide.com
The key feature of the Boc group is its lability under acidic conditions. It can be readily removed with acids of moderate strength, such as trifluoroacetic acid (TFA), without affecting the Z group. This selective removal is fundamental to the orthogonal protection strategy of Z-Lys(Boc)-OH. Once the peptide backbone is assembled, the Boc group on the lysine side chain can be selectively removed to allow for further modifications, such as branching of the peptide chain or the attachment of labels or other molecules.
| Protecting Group | Position | Removal Conditions |
| Benzyloxycarbonyl (Z) | α-amino | Catalytic Hydrogenation (H₂/Pd), HBr/Acetic Acid |
| tert-Butoxycarbonyl (Boc) | ε-amino | Moderate Acids (e.g., Trifluoroacetic Acid) |
Function of Dicyclohexylamine (DCHA) Salt Formation
While the Z and Boc groups provide the necessary orthogonal protection, the dicyclohexylamine (DCHA) salt formation addresses the practical challenges of handling and purifying the protected amino acid derivative. pharm.or.jpgoogle.combachem.comgoogle.com Many N-protected amino acids, including Z-Lys(Boc)-OH, are oils or amorphous solids that are difficult to purify and handle.
The conversion of the acidic Z-Lys(Boc)-OH into its dicyclohexylammonium salt introduces an ionic interaction that significantly increases the molecule's stability and crystallinity. pharm.or.jpbachem.com The bulky and rigid structure of dicyclohexylamine facilitates the formation of a well-ordered crystal lattice. This transition from an often-oily free acid to a stable, crystalline salt is highly advantageous for storage and handling, ensuring the compound's purity and integrity over time. The crystalline nature of the DCHA salt also simplifies its characterization using techniques such as X-ray crystallography and melting point analysis.
The formation of the DCHA salt is a powerful tool for the purification of Z-Lys(Boc)-OH. pharm.or.jpgoogle.combachem.comgoogle.com The process of crystallization itself is a purification method, as impurities present in the reaction mixture are often excluded from the growing crystal lattice of the salt.
In a typical synthesis of Z-Lys(Boc)-OH, after the protection steps, the crude product is often an oil or a mixture containing residual reagents and byproducts. By dissolving this crude product in a suitable solvent and adding dicyclohexylamine, the desired Z-Lys(Boc)-OH selectively precipitates as the DCHA salt in a pure, crystalline form. This allows for the easy separation of the pure product from soluble impurities by simple filtration. For example, a common procedure involves treating the crude Z-Lys(Boc)-OH with dicyclohexylamine in a solvent like isopropyl acetate (B1210297), leading to the precipitation of the pure DCHA salt, which can then be recrystallized to achieve even higher purity. google.com Before its use in peptide synthesis, the free acid can be readily regenerated from the DCHA salt by treatment with a stronger acid. bachem.com
p-Anisaldehyde Schiff Base Approach
The synthesis of differentially protected lysine derivatives, including those related to Z-Lys(Boc)-OH, can be achieved through a process involving a p-anisaldehyde lysine Schiff base intermediate google.comgoogle.com. This method aims to provide a controlled and efficient route for protecting the alpha and epsilon amino groups of lysine with different protecting groups, minimizing impurity formation and facilitating purification google.comgoogle.com. The p-anisaldehyde Schiff base approach involves the condensation of p-anisaldehyde with lysine or a lysine derivative, forming a Schiff base intermediate. This intermediate then allows for selective protection of the amino groups using various protecting group reagents, such as those for acyl, urea, or urethane (B1682113) functionalities google.comgoogle.com. While specific literature detailing the direct application of this method to this compound is not extensively detailed in the provided snippets, the general principle highlights its utility in creating selectively protected amino acids, which are precursors to compounds like Z-Lys(Boc)-OH google.comgoogle.com.
Chemical Reactivity and Transformations of this compound
This compound is a salt form that requires specific chemical treatments for its subsequent use, primarily involving the liberation of the free acid and the selective removal of protecting groups.
Conversion of DCHA Salt to Free Acid
The dicyclohexylamine (DCHA) salt form of Z-Lys(Boc)-OH is often used for purification and handling purposes bachem.comontosight.ai. To utilize the compound in synthesis, it is typically converted back to its free acid form. This conversion is commonly achieved through acid-base extraction.
The liberation of the free amino acid from its DCHA salt is typically performed by treating the salt with an aqueous acid solution. Phosphoric acid (10%) or sulfuric acid (e.g., 0.5N or 1M) are frequently employed for this purpose google.comgoogle.combachem.com. The general procedure involves suspending the DCHA salt in an organic solvent like ethyl acetate or diethyl ether. Upon addition of the acid, the dicyclohexylamine is protonated, forming a water-soluble salt (dicyclohexylammonium phosphate (B84403) or sulfate), which partitions into the aqueous phase, leaving the desired free amino acid derivative in the organic phase bachem.com.
For instance, a common protocol involves dissolving the DCHA salt in ethyl acetate and extracting with 0.5N sulfuric acid. The organic layer containing the free acid is then separated, washed, dried, and evaporated to yield the free Z-Lys(Boc)-OH google.comgoogle.com. Alternatively, phosphoric acid can be used, ensuring the pH of the aqueous phase is maintained between 2-3 to facilitate the extraction of dicyclohexylamine bachem.com.
Table 1: Acidic Treatment for DCHA Salt Conversion
| Acid Used | Concentration | Organic Solvent | pH of Aqueous Phase | Outcome | References |
| Sulfuric Acid | 0.5 N | Ethyl Acetate | 2-3 | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | google.comgoogle.combachem.com |
| Phosphoric Acid | 10% | Ethyl Acetate | 2-3 | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | bachem.com |
| Sulfuric Acid | 1 M | Diethyl Ether | Not specified | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | bachem.com |
Selective Deprotection Reactions
Z-Lys(Boc)-OH features two orthogonal protecting groups: the benzyloxycarbonyl (Z) group on the alpha-amino group and the tert-butoxycarbonyl (Boc) group on the epsilon-amino group. These groups can be selectively removed to allow for controlled peptide synthesis.
The benzyloxycarbonyl (Z) protecting group is characteristically removed via catalytic hydrogenolysis fiveable.mepeptide.compeptide.comresearchgate.netrsc.org. This process involves treating the Z-protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄) google.comrsc.org. The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) rsc.org. Hydrogenolysis cleaves the Z group, yielding the free alpha-amino group while leaving the Boc group intact, provided that acidic conditions are avoided fiveable.meresearchgate.net.
For example, Z-Lys(Boc)-NHCH₂CH₂CH₃ was suspended in methanol and subjected to hydrogen atmosphere with Pd/C catalyst for 24 hours, leading to the removal of the Z group rsc.org.
The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and is typically removed using strong acids such as trifluoroacetic acid (TFA) fiveable.mechempep.com. Treatment with TFA, often in a solvent like dichloromethane (B109758), cleaves the Boc group, liberating the epsilon-amino group of lysine while the Z group remains unaffected fiveable.mechempep.com. This selective deprotection is crucial for stepwise peptide synthesis, allowing for the introduction of new amino acids at either the alpha or epsilon position depending on the desired strategy.
For instance, the Boc group can be removed using 4M HCl in 1,4-dioxane (B91453), or more commonly, by treatment with TFA googleapis.comrsc.org.
Table 2: Selective Deprotection of Z-Lys(Boc)-OH
| Protecting Group | Method of Removal | Reagents/Conditions | Resulting Free Group | References |
| Z-Group | Catalytic Hydrogenolysis | H₂, Pd/C or Pd/BaSO₄ in MeOH/EtOH | α-NH₂ | fiveable.meresearchgate.netrsc.org |
| Boc-Group | Acidolysis | TFA in DCM, or HCl in Dioxane | ε-NH₂ | fiveable.mechempep.comgoogleapis.com |
Compound List
this compound (Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-L-lysine dicyclohexylamine salt)
Z-Lys(Boc)-OH (Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-L-lysine)
Dicyclohexylamine (DCHA)
p-Anisaldehyde
Trifluoroacetic acid (TFA)
Phosphoric Acid
Sulfuric Acid
Hydrogen (H₂)
Palladium on Charcoal (Pd/C)
Palladium on Barium Sulfate (Pd/BaSO₄)
Methanol (MeOH)
Ethanol (EtOH)
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Diethyl Ether
1,4-Dioxane
Z-Lys(Boc)-OSu
H-Lys(Boc)-OH
Z-Lys(Boc)-NHCH₂CH₂CH₃
Z-Phe-OH
H-Lys(Boc)-OC₆H₅·TosOH
Z-Leu-Lys(Boc)-OH
Z-Asp(OtBu)-Lys(Boc)-OH
Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH
Z-Leu-Lys(Boc)-OH.DCHA
Z-Asp(OtBu)-Leu-Lys(Boc)-OH.DCHA
Boc-Lys(Z)-OH
Boc-Lys(2-Cl-Z)-OH
Fmoc-Lys(Boc)-OH
Boc-Lys(Boc)-OH
Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium Salt
Nα-(tert-Butoxycarbonyl)-Nε-carbobenzoxy-L-lysine## The Chemistry of this compound: Synthesis and Transformations
Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-L-lysine dicyclohexylamine salt, commonly referred to as this compound, is a vital protected derivative of the amino acid lysine. Its structure features orthogonal protecting groups – the benzyloxycarbonyl (Z) group at the alpha-amino position and the tert-butoxycarbonyl (Boc) group at the epsilon-amino position – making it an indispensable building block in sophisticated peptide synthesis strategies. This article explores key synthetic methodologies and chemical transformations associated with this compound.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDLJMATIHSOTR-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176640 | |
| Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-76-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cbz-Lys(boc)-OH dcha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(benzyloxy)carbonyl]-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-Cbz-Lys(Boc)-OH DCHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2DEP2Q57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Z Lys Boc Oh.dcha
Synthesis of Z-Lys(Boc)-OH.DCHA
Alternative Synthetic Routes and Their Comparative Analysis
p-Anisaldehyde Schiff Base Approach
The synthesis of differentially protected lysine (B10760008) derivatives, including those that lead to or are related to Z-Lys(Boc)-OH, can be facilitated by employing a p-anisaldehyde lysine Schiff base intermediate google.comgoogle.com. This method is designed to achieve selective protection of lysine's amino groups, thereby minimizing the formation of unwanted byproducts and simplifying purification processes google.comgoogle.com. The core of this approach involves the condensation reaction between p-anisaldehyde and lysine or a lysine derivative to form a Schiff base. This intermediate then serves as a platform for the introduction of distinct protecting groups onto the alpha and epsilon amino functionalities, utilizing various reagents capable of forming acyl, urea, or urethane (B1682113) linkages google.comgoogle.com. While direct literature detailing the application of this specific Schiff base method to the synthesis of this compound is not extensively documented in the provided search results, the principle underscores its utility in creating precisely protected amino acid precursors.
Chemical Reactivity and Transformations of this compound
The dicyclohexylamine (B1670486) (DCHA) salt form of Z-Lys(Boc)-OH is often favored for its stability and ease of handling and purification bachem.comontosight.ai. However, for its subsequent use in chemical synthesis, particularly peptide synthesis, it is typically converted to the free acid form, and its protecting groups are selectively manipulated.
Conversion of DCHA Salt to Free Acid
To liberate the active Z-Lys(Boc)-OH from its dicyclohexylamine salt, an acid-base extraction process is employed. This step is crucial for preparing the compound for further reactions.
The conversion of the DCHA salt to the free acid is commonly achieved by treating the salt with an aqueous acidic solution. Phosphoric acid (typically 10%) or sulfuric acid (e.g., 0.5 N or 1 M) are the acids of choice for this transformation google.comgoogle.combachem.com. The general procedure involves suspending the this compound salt in an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Upon the addition of the acid, the dicyclohexylamine component is protonated, forming a water-soluble dicyclohexylammonium (B1228976) salt (either phosphate (B84403) or sulfate). This salt preferentially partitions into the aqueous phase, leaving the desired free Z-Lys(Boc)-OH in the organic layer bachem.com.
A typical protocol involves dissolving the DCHA salt in ethyl acetate and then extracting with 0.5 N sulfuric acid. The organic layer, now containing the free acid, is subsequently separated, washed, dried over an anhydrous drying agent, and evaporated under reduced pressure to yield the free Z-Lys(Boc)-OH google.comgoogle.com. Alternatively, 10% phosphoric acid can be utilized, ensuring the aqueous phase's pH is maintained between 2 and 3 to facilitate the efficient extraction of dicyclohexylamine bachem.com.
Table 1: Acidic Treatment for DCHA Salt Conversion
| Acid Used | Concentration | Organic Solvent | pH of Aqueous Phase | Outcome | References |
| Sulfuric Acid | 0.5 N | Ethyl Acetate | 2-3 | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | google.comgoogle.combachem.com |
| Phosphoric Acid | 10% | Ethyl Acetate | 2-3 | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | bachem.com |
| Sulfuric Acid | 1 M | Diethyl Ether | Not specified | DCHA salt protonated, partitions to aqueous phase; free acid remains in organic. | bachem.com |
Selective Deprotection Reactions
Z-Lys(Boc)-OH possesses two distinct protecting groups on its amino functionalities: the Z group on the alpha-amino group and the Boc group on the epsilon-amino group. These groups can be removed independently, a critical feature for controlled peptide chain elongation.
The benzyloxycarbonyl (Z) protecting group is characteristically removed through catalytic hydrogenolysis fiveable.mepeptide.compeptide.comresearchgate.netrsc.org. This reaction involves treating the Z-protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on activated carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄) google.comrsc.org. The reaction is typically conducted in a protic solvent, like methanol (B129727) or ethanol (B145695) rsc.org. Hydrogenolysis cleaves the Z group, yielding the free alpha-amino group while leaving the Boc group intact, provided that acidic conditions are avoided during the process fiveable.meresearchgate.net. An example involves suspending Z-Lys(Boc)-NHCH₂CH₂CH₃ in methanol and exposing it to a hydrogen atmosphere with Pd/C catalyst for 24 hours, resulting in the deprotection of the Z group rsc.org.
The tert-butoxycarbonyl (Boc) protecting group is susceptible to acid-catalyzed cleavage and is typically removed using strong acids such as trifluoroacetic acid (TFA) fiveable.mechempep.com. Treatment with TFA, often in a solvent like dichloromethane (B109758), effectively cleaves the Boc group, liberating the epsilon-amino group of lysine while the Z group remains unaffected fiveable.mechempep.com. This selective deprotection is fundamental for stepwise peptide synthesis, enabling the controlled addition of amino acids at either the alpha or epsilon position as dictated by the synthetic design. For instance, the Boc group can be removed using 4M HCl in 1,4-dioxane (B91453) or, more commonly, by treatment with TFA googleapis.comrsc.org.
Table 2: Selective Deprotection of Z-Lys(Boc)-OH
| Protecting Group | Method of Removal | Reagents/Conditions | Resulting Free Group | References |
| Z-Group | Catalytic Hydrogenolysis | H₂, Pd/C or Pd/BaSO₄ in MeOH/EtOH | α-NH₂ | fiveable.meresearchgate.netrsc.org |
| Boc-Group | Acidolysis | TFA in DCM, or HCl in Dioxane | ε-NH₂ | fiveable.mechempep.comgoogleapis.com |
Compound List
this compound (Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-L-lysine dicyclohexylamine salt)
Z-Lys(Boc)-OH (Nα-Benzyloxycarbonyl-Nε-(tert-butoxycarbonyl)-L-lysine)
Dicyclohexylamine (DCHA)
p-Anisaldehyde
Trifluoroacetic acid (TFA)
Phosphoric Acid
Sulfuric Acid
Hydrogen (H₂)
Palladium on Charcoal (Pd/C)
Palladium on Barium Sulfate (Pd/BaSO₄)
Methanol (MeOH)
Ethanol (EtOH)
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Diethyl Ether
1,4-Dioxane
Z-Lys(Boc)-OSu
H-Lys(Boc)-OH
Z-Lys(Boc)-NHCH₂CH₂CH₃
Z-Phe-OH
H-Lys(Boc)-OC₆H₅·TosOH
Z-Leu-Lys(Boc)-OH
Z-Asp(OtBu)-Lys(Boc)-OH
Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH
Z-Leu-Lys(Boc)-OH.DCHA
Z-Asp(OtBu)-Leu-Lys(Boc)-OH.DCHA
Boc-Lys(Z)-OH
Boc-Lys(2-Cl-Z)-OH
Fmoc-Lys(Boc)-OH
Boc-Lys(Boc)-OH
Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium Salt
Nα-(tert-Butoxycarbonyl)-Nε-carbobenzoxy-L-lysine
Advanced Applications in Peptide Synthesis and Bioconjugation
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. The choice of protecting groups is fundamental to the success of SPPS. researchgate.net While Z-Lys(Boc)-OH.DCHA is a versatile reagent, its application in SPPS is nuanced and depends heavily on the chosen strategy, particularly the orthogonality of the protecting groups. wiley-vch.de
Incorporation into Peptide Chains via Nα-Protection
In peptide synthesis, the α-amino group of an incoming amino acid must be temporarily protected to prevent self-polymerization and ensure the formation of the correct peptide bond. researchgate.netwiley-vch.de The Z-group serves as the Nα-protection in Z-Lys(Boc)-OH. nih.gov Developed by Bergmann and Zervas, the Z-group is a classic urethane-type protecting group, removable by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF). bachem.comresearchgate.net
The stability of the Nα-Z group under conditions used for removing other protecting groups, like the piperidine (B6355638) used for Fmoc-group removal, makes it part of an "orthogonal" protection scheme. researchgate.netpeptide.com This orthogonality is key, as it allows for the selective deprotection of one functional group while others remain intact. wiley-vch.de In the context of Z-Lys(Boc)-OH, the Nα-Z group and the Nε-Boc group can be removed under different conditions, providing strategic flexibility during synthesis. vulcanchem.comrsc.org
Utility in Boc-SPPS Strategies
Boc-SPPS is a major strategy in solid-phase synthesis. peptide.com In a standard Boc-SPPS protocol, the temporary Nα-protecting group for all amino acids in the chain is the Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl-based and are designed to be stable to TFA but are cleaved in the final step with a very strong acid, such as HF. peptide.com
Given this standard procedure, a derivative like Z-Lys(Boc)-OH is not typically used for the stepwise elongation in a conventional Boc-SPPS workflow. The Nα-Z group is resistant to the TFA used for Nα-Boc removal. peptide.com However, its utility in Boc-SPPS is found in specialized applications. For instance, a related derivative, Boc-Lys(2-Cl-Z)-OH, is a standard reagent for Boc-SPPS, where the Boc group is at the Nα-position for iterative deprotection and the more stable 2-chloro-Z group protects the side chain until the final HF cleavage. bachem.com
The primary use of Z-Lys(Boc)-OH within a Boc-SPPS framework would be for the synthesis of protected peptide fragments that might later be coupled together in a segment condensation approach. The Nε-Boc group on the lysine (B10760008) side chain is labile to the final HF cleavage step common in Boc-SPPS. peptide.com
| Protecting Group | Full Name | Position on Z-Lys(Boc)-OH | Typical Cleavage Reagent | Strategy Compatibility |
| Z | Benzyloxycarbonyl | Nα-amino group | Catalytic Hydrogenation, HF | Solution-Phase, Fmoc-SPPS |
| Boc | tert-Butoxycarbonyl | Nε-amino group (side-chain) | Trifluoroacetic Acid (TFA), HF | Boc-SPPS, Fmoc-SPPS |
| DCHA | Dicyclohexylammonium (B1228976) | Forms a salt with the carboxyl group | Acid wash (e.g., citric acid) | Improves handling/stability |
This table summarizes the protecting groups on the this compound molecule and their general applications.
Strategies for Side-Chain Modification in SPPS
The differential protection of the two amino groups in lysine derivatives is critical for site-selective modifications, such as labeling with fluorescent tags or biotin (B1667282). peptide.com In a typical scenario using Fmoc-SPPS, a derivative like Fmoc-Lys(Boc)-OH is employed. researchgate.net The Nα-Fmoc group is removed with piperidine at each step, while the Nε-Boc group remains intact. This allows the fully assembled peptide to be cleaved from the resin while the lysine side chain is still protected by the Boc group.
Conversely, a derivative like Boc-Lys(Fmoc)-OH is used in Boc-SPPS when a modification is desired on the lysine side chain while the peptide is still attached to the resin. peptide.compeptide.com After the peptide chain is assembled, the Fmoc group on the lysine side chain can be selectively removed with piperidine, leaving the Nα-Boc group and other side-chain protecting groups untouched. peptide.com This exposes the ε-amino group for specific conjugation on the solid support. peptide.com
For Z-Lys(Boc)-OH, the Nε-Boc group is the more labile of the two protecting groups under acidic conditions. This structure is therefore less suited for on-resin side-chain modification in a standard Boc-SPPS protocol but is ideal for syntheses where the final product requires a free ε-amino group while the N-terminus remains protected by the Z-group.
Applications in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and remains valuable, particularly for large-scale production of shorter peptides. bachem.comgoogle.com this compound is a well-established reagent in this domain. rsc.orgchemicalbook.com
Challenges and Advantages in Liquid-Phase Syntheses
LPPS presents a unique set of challenges and advantages. For longer peptides, it can be a time-consuming process with potential for side reactions and difficulties related to the solubility of intermediate fragments. google.com Purification after each step is often required, which can be complex.
However, a significant advantage is scalability and the ability to fully characterize intermediate peptide fragments. google.com The use of Z-Lys(Boc)-OH offers distinct advantages in purification. For example, in the synthesis of lysine-based surfactants, the Z-Lys(Boc)-OH starting material can be purified via simple extractions. rsc.orgrsc.org The DCHA salt is first removed with an acid wash, and after coupling reactions, unreacted acidic starting material can be removed with a basic wash, simplifying the purification of the neutral, protected peptide product. rsc.org
Segment Condensation Approaches
Segment condensation is a powerful strategy, particularly in LPPS, for synthesizing long peptides or proteins. google.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together. This method can be more efficient than a purely stepwise synthesis for very long chains. google.com
The success of segment condensation hinges on the use of appropriately protected amino acid derivatives to build the fragments. google.com Z-Lys(Boc)-OH is an ideal candidate for such strategies. The Nα-Z group provides stable protection for a fragment's N-terminus, while the Nε-Boc group protects the lysine side chain. rsc.org An example is the synthesis of lysine-based gemini (B1671429) surfactants, where Z-Lys(Boc)-OH is coupled to a diamine spacer in solution. rsc.org The Nα-Z group is then selectively removed by catalytic hydrogenation to allow for further acylation at the N-terminus, while the Nε-Boc group remains in place until the final deprotection step under acidic conditions. rsc.org This strategic, orthogonal deprotection is a hallmark of the utility of Z-Lys(Boc)-OH in multi-step solution-phase syntheses. rsc.org
| Research Finding | Synthesis Method | Role of this compound | Reference |
| Synthesis of lysine-based gemini surfactants | Solution-Phase Synthesis (LPPS) | Starting material providing orthogonal protection; Z-group removed by hydrogenation, Boc-group by acid. | rsc.org |
| Preparation of dimeric dipeptide nerve growth factor mimetics | Solution-Phase Synthesis (LPPS) | Used as an intermediate building block. | chemicalbook.com |
| Synthesis of thymosin fragments | Not specified | Used in the synthesis of peptide fragments. | medchemexpress.com |
| Use in Boc/Bzl SPPS strategies | Solid-Phase Synthesis (SPPS) | The related Boc-Lys(Z)-OH is used, with Boc at the Nα position for temporary protection. | peptide.com |
This table highlights specific research applications and findings related to this compound and similar derivatives.
Synthesis of Modified Peptides and Peptide Conjugates
This compound serves as a critical building block for a variety of modified peptides, enabling the introduction of branches, labels, and other functionalities at a specific position within a peptide sequence.
The orthogonal protection offered by this compound is highly advantageous for the synthesis of branched and cyclic peptides. For branched peptides, the lysine residue can be incorporated into a linear peptide chain via its α-amino group. Following this, the Boc group on the ε-amino group can be selectively removed under acidic conditions without affecting the Z-protected N-terminus or other acid-labile groups in the peptide. This newly liberated ε-amino group then serves as an anchor point for the synthesis of a second peptide chain, creating a branched structure.
This strategy is famously employed in the synthesis of Multiple Antigenic Peptides (MAPs). nih.gov MAPs utilize a core matrix of lysine residues to create a dendritic structure where multiple copies of an antigenic peptide can be attached. nih.gov This architecture can significantly enhance the immunogenicity of the peptide. The synthesis can be performed using Boc chemistry, where the lysine core is built up, and the peptide antigens are synthesized on its peripheral amino groups. nih.gov
For cyclization, the lysine side chain can be used to form a lactam bridge. After assembling a linear peptide, the ε-amino group of the lysine (protected as Boc) and a C-terminal carboxyl group (or a side-chain carboxyl group of an Asp or Glu residue) can be deprotected and activated to form an intramolecular amide bond, resulting in a cyclic peptide. The differential protection scheme of Z-Lys(Boc)-OH is crucial for controlling which functional groups are available for the cyclization reaction.
Table 1: Role of this compound in Modified Peptide Synthesis
| Peptide Type | Synthetic Strategy Utilizing this compound | Key Feature |
| Branched Peptides (e.g., MAPs) | Incorporation into the main chain via the α-amino group. Selective deprotection of the ε-Boc group to allow for the growth of a second peptide chain. | Orthogonal protection allows for site-specific branching. |
| Cyclic Peptides | The ε-amino group is used as one of the reactive partners for intramolecular cyclization with a carboxylic acid group. | Selective deprotection enables controlled ring formation. |
The ability to selectively functionalize the ε-amino group of lysine makes this compound an excellent tool for developing multi-functional probes and labeled peptides. After incorporating the lysine derivative into a peptide, the Boc group can be removed to expose the ε-amino group for conjugation with various reporter molecules. issuu.com
Common modifications include:
Fluorescent Labeling: Attaching fluorophores to the ε-amino group to create probes for bio-imaging, fluorescence resonance energy transfer (FRET) studies, or flow cytometry.
Biotinylation: Conjugating biotin to the lysine side chain for use in affinity-based purification or detection systems involving streptavidin. issuu.com
Attachment of Cross-linking Agents: Introducing photo-reactive or chemically reactive groups to study peptide-protein or protein-protein interactions.
This site-specific labeling ensures that the biological activity of the peptide's N-terminus and other critical residues remains unaffected. The use of protected lysine derivatives allows for the creation of biochemical and biophysical probes designed for signal amplification. thieme-connect.de
Lysine dendrimers are highly branched, tree-like macromolecules with a large number of surface functional groups. Z-Lys(Boc)-OH and related lysine derivatives are fundamental building blocks for constructing these systems. thieme-connect.de In a divergent synthesis approach, successive generations of lysine residues are added to a core molecule. rsc.org
For example, a common strategy involves using Boc-Lys(Boc)-OH, where both amino groups are protected by the same group. rsc.orgnih.gov However, orthogonally protected derivatives like Fmoc-Lys(Boc)-OH or Z-Lys(Boc)-OH are invaluable for creating asymmetric or more complex dendrimers. By selectively deprotecting either the α- or ε-amino group, chemists can precisely control the growth of the dendritic branches and the placement of different functional groups on the dendrimer surface. thieme-connect.de This control is essential for applications where the dendrimer acts as a carrier for multiple different molecules, such as in drug delivery or as a scaffold for assembling antigens. nih.govthieme-connect.de
Research has detailed the divergent synthesis of poly(L-lysine) dendrons where Boc-Lys(Boc)-OH is coupled to a core, followed by deprotection of the Boc groups and subsequent coupling of the next generation of Boc-Lys(Boc)-OH. rsc.org
This compound facilitates the incorporation of non-natural amino acids or peptide mimics into a peptide sequence in a controlled manner. The orthogonal protection scheme is key to this application. A common strategy involves:
Incorporating Z-Lys(Boc)-OH into a peptide sequence.
Selectively removing the Boc protecting group from the lysine side chain.
Coupling a non-natural amino acid or another molecular entity to the newly freed ε-amino group.
This approach allows for the creation of peptidomimetics with enhanced stability, altered receptor binding affinity, or novel functionalities. sigmaaldrich.com For instance, a peptide could be synthesized on a solid support, and at the desired step, the lysine side chain can be deprotected and modified. escholarship.org This method has been used to attach moieties that introduce new chemical handles for "click chemistry" or other biorthogonal reactions, enabling further modification of the peptide even within a complex biological environment. iris-biotech.de
Table 2: Protecting Groups in Lysine Derivatives and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Use in Conjunction with Z-Lys(Boc)-OH |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation, HBr/AcOH | Protects the α-amino group; orthogonal to Boc. issuu.com |
| tert-Butyloxycarbonyl | Boc | Mild to strong acids (e.g., TFA). issuu.com | Protects the ε-amino group; orthogonal to Z and Fmoc. |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine). issuu.com | Often used for N-terminal protection in SPPS; orthogonal to Boc. |
Bioconjugation Strategies Utilizing this compound
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. Peptides synthesized using this compound are often designed as intermediates for subsequent conjugation to larger molecules like proteins, enzymes, or nanoparticles. The lysine side chain serves as a versatile attachment point.
Peptides containing a reactive lysine derivative can be used to modify proteins and enzymes site-specifically. A peptide synthesized with a deprotected lysine ε-amino group can be directed to a specific location on a target protein. The amino group can then be coupled to the protein through various chemical reactions, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates present on the protein surface.
Alternatively, the lysine side chain can be pre-functionalized with a specific reactive group before conjugation. For example, an azide (B81097) or alkyne group can be attached to the ε-amino group, allowing the peptide to be "clicked" onto a protein that has been correspondingly modified with a complementary functional group. issuu.comrsc.org This approach is central to many modern bioconjugation strategies that aim for high selectivity and efficiency under physiological conditions. researchgate.net The use of this compound in the synthesis of peptidyl thrombin inhibitors is one such application, highlighting its role in creating bioactive molecules capable of interacting with and modifying enzymes. medchemexpress.com
Development of Enzyme Inhibitors and Probes
The strategic importance of this compound in advanced biochemical applications extends to its role as a critical starting material for the synthesis of sophisticated enzyme inhibitors and targeted biochemical probes. The bifunctional nature of the lysine side chain, protected orthogonally with Z and Boc groups, provides a versatile scaffold for constructing complex molecules designed to interact with specific biological targets. Researchers leverage this protected amino acid to introduce lysine residues into peptide sequences that are subsequently elaborated into potent and selective modulators of enzyme activity or probes for studying biological processes.
Enzyme Inhibitor Synthesis
This compound serves as a foundational building block in the synthesis of various peptide-based enzyme inhibitors. Its incorporation into a peptide sequence allows for the precise placement of a lysine residue, which can be crucial for binding to the active site or allosteric sites of target enzymes. The subsequent deprotection and modification of the lysine side chain's ε-amino group or the α-amino group enable the attachment of various functionalities, including pharmacophores that enhance inhibitory potency and selectivity.
One of the notable applications is in the generation of peptidyl thrombin inhibitors. medchemexpress.com Thrombin is a key serine protease involved in the blood coagulation cascade, making it a significant target for antithrombotic therapies. Synthetic strategies utilize this compound to construct peptide backbones that mimic the natural substrates of thrombin, leading to competitive inhibition. For instance, dipeptide benzylamides containing lysine have been synthesized and evaluated for their inhibitory effects on plasmin and thrombin. ingentaconnect.com
Furthermore, derivatives of Z-Lys(Boc)-OH have been instrumental in developing inhibitors for other proteases. Studies have shown the synthesis of acyl-lysinal derivatives that act as potent transition-state inhibitors for Achromobacter protease I, a lysine-specific serine protease. tandfonline.com In one study, Z-Val-lysinal, derived from a lysine precursor, was identified as a highly potent competitive inhibitor. tandfonline.com
The versatility of this compound is also evident in the development of inhibitors for kinases, such as Src tyrosine kinase. Peptide analogs of the substrate sequence Ac-CIYKYY were synthesized using Fmoc-Lys(Boc)-OH to investigate structure-activity relationships and improve inhibitory potency. nih.gov
Table 1: Examples of Enzyme Inhibitors Derived from Lysine Precursors
| Target Enzyme | Inhibitor Type | Precursor Used in Synthesis | Key Findings | Reference |
| Thrombin | Peptidyl derivatives | Boc-Lys(Z)-OH (DCHA) | Acts as a reagent in the production of peptidyl thrombin inhibitors. medchemexpress.com | medchemexpress.com |
| Plasmin | Dipeptide benzylamides | Boc-Lys(Z)-OH | H-d-Leu-l-Lys-NH––CH2––C6H5 inhibited the amidolytic activity of plasmin. ingentaconnect.com | ingentaconnect.com |
| Achromobacter protease I | Peptidyl lysinals | Z-Val-Lys(Boc)-ol | Z-Val-lysinal was the most potent competitive inhibitor with a Ki of 6.5 nM. tandfonline.com | tandfonline.com |
| Src Tyrosine Kinase | Peptide analogs | Fmoc-Lys(Boc)-OH | Conformationally constrained peptide analogs showed significantly improved inhibitory activity. nih.gov | nih.gov |
| Proteasome (β5 subunit) | Cepafungin I Analogs | Boc-Lys(Boc)-OH | "Desoxycepafungin" analog showed an ~11-fold decrease in β5 inhibition compared to the hydroxylated macrocycle. acs.org | acs.org |
Biochemical Probe Development
In addition to enzyme inhibitors, this compound and its analogs are valuable in the construction of biochemical probes. These probes are essential tools for studying post-translational modifications (PTMs), identifying protein-protein interactions, and visualizing enzyme activity in complex biological systems. The ability to selectively deprotect and functionalize the lysine residue allows for the attachment of reporter groups such as fluorophores, biotin tags, or photo-cross-linkers.
Recent research has focused on creating probes to investigate lysine-specific PTMs like lipoylation and acylation. cityu.edu.hkchemrxiv.org For example, a set of affinity probes for dissecting the proteomics of lysine lipoylation was developed to identify "reader" and "eraser" proteins. cityu.edu.hk These probes enable the profiling of binding proteins with high sensitivity in both cell lysates and living cells. cityu.edu.hk
Fluorogenic probes have also been designed to detect the activity of enzymes that modify lysine residues, such as deacylases and demethylases. rsc.org These probes often work on a "turn-on" fluorescence mechanism, where the enzymatic removal of a modifying group from the lysine side chain of a non-fluorescent peptide substrate leads to the generation of a fluorescent signal. rsc.org
The development of covalent probes targeting specific lysine residues in proteins is another active area of research. mit.edu While challenging due to the prevalence and lower nucleophilicity of lysine compared to cysteine, selective lysine-targeted probes would open new avenues for analyzing biomolecular interactions. mit.edu Projects are underway to develop diverse, lysine-directed kinase probes through high-throughput chemistry to discover novel covalent modifiers of specific protein kinases. leeds.ac.uk
Table 2: Applications in Biochemical Probe Synthesis
| Probe Type | Target/Application | Synthetic Approach | Key Feature | Reference |
| Affinity Probes | Lysine Lipoylation "Readers" and "Erasers" | Development of probes for pull-down experiments in native cellular conditions. | Allows for identification of proteins that bind to or remove lipoylation from lysine residues. cityu.edu.hk | cityu.edu.hk |
| Fluorogenic Probes | Lysine Deacylase and Demethylase Activity | Synthesis of peptides with modified lysine residues that fluoresce upon enzymatic N-deprotection. rsc.org | Provides a "turn-on" fluorescent signal to detect enzyme activity. rsc.org | rsc.org |
| Activity-Dependent Probes | Recognition of Acyl-based PTMs | Introduction of hydrazide or thioamide functionalities as surrogates for ε-N-acyllysine. chemrxiv.org | Enables enrichment of native, endogenous proteins from cell lysates that recognize specific PTMs. chemrxiv.org | chemrxiv.org |
| Covalent Probes | Protein Kinases | High-throughput synthesis of diverse lysine-directed probes. leeds.ac.uk | Aims to target the conserved lysine residue involved in phosphotransfer. leeds.ac.uk | leeds.ac.uk |
| Covalent Probes | Galactofuranosyltransferase 2 | Design of inhibitors based on substituted squaric esters. mit.edu | Squaric esters serve as mild, amine-selective electrophiles for targeting lysine. mit.edu | mit.edu |
Mechanistic and Theoretical Considerations
Mechanism of Protection and Deprotection Reactions
The lysine (B10760008) molecule possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain. In Z-Lys(Boc)-OH, these are orthogonally protected by the Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) groups, respectively. This orthogonal protection strategy is crucial for controlled, stepwise peptide synthesis, allowing for the selective deprotection of one group while the other remains intact researchgate.net.
The formation of the protective urethane (B1682113) (carbamate) linkages on the lysine amino groups proceeds via a nucleophilic acyl substitution reaction. The amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protecting group reagent nih.gov.
For the introduction of the Boc group, typically from di-tert-butyl dicarbonate (Boc anhydride), the amine's lone pair of electrons attacks one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable molecules carbon dioxide and tert-butoxide, driving the reaction to completion nih.gov. A base is often used to neutralize the protonated amine that forms total-synthesis.com.
Similarly, the Z group is introduced using benzyl chloroformate (Cbz-Cl). The amine attacks the highly reactive acyl chloride, and a base is required to neutralize the hydrochloric acid byproduct that is generated researchgate.net. The resulting N-Boc and N-Z bonds form stable carbamates that effectively shield the amino groups from participating in subsequent coupling reactions total-synthesis.comresearchgate.net.
Table 1: Key Protecting Group Reactions
| Reaction | Protecting Group | Reagent | Mechanism | Driving Force |
|---|---|---|---|---|
| Protection | Boc | Di-tert-butyl dicarbonate | Nucleophilic Acyl Substitution | Formation of CO2 gas and t-butoxide |
| Protection | Z | Benzyl chloroformate | Nucleophilic Acyl Substitution | Irreversible formation of a stable carbamate |
| Deprotection | Z | H₂ with Pd/C catalyst | Catalytic Hydrogenolysis | Formation of toluene and unstable carbamic acid |
The benzyloxycarbonyl (Z) group is characteristically labile to catalytic hydrogenation, a deprotection method that is orthogonal to the acid-labile Boc group researchgate.netsemanticscholar.org. The process is typically carried out using molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst acs.org.
The mechanism involves the reductive cleavage of the carbon-oxygen bond of the benzyl group. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is adsorbed. This process results in the formation of toluene and an unstable carbamic acid intermediate. The carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide and liberating the free amine researchgate.net. This deprotection strategy is valued for its mild and clean nature mdpi.com.
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) researchgate.netnih.gov. The mechanism for this deprotection is a key example of acid-catalyzed cleavage.
Stereochemical Integrity in Synthetic Pathways
Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis to ensure the biological activity of the final peptide.
Amino acids protected with urethane-type groups, such as Z and Boc, are generally resistant to racemization during activation and coupling steps rsc.org. This stability is a significant advantage over other types of Nα-protecting groups. Racemization can occur through two primary mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization via abstraction of the α-proton by a base researchgate.net. The electron-withdrawing nature of the urethane carbonyl group disfavors the formation of the oxazolone ring, thus preserving the stereochemical purity rsc.org.
Despite this inherent stability, the risk of racemization is not entirely eliminated, especially during the activation of the carboxyl group for peptide bond formation. The choice of coupling reagents and reaction conditions is critical. Additives, often referred to as racemization suppressants, such as 1-hydroxybenzotriazole (HOBt), are frequently included in coupling reactions. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species and readily reacts with the incoming amino group. The choice of base is also crucial; sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over less hindered bases to minimize α-proton abstraction researchgate.net.
Computational Studies and Molecular Modeling
While specific computational studies and molecular modeling focused exclusively on Z-Lys(Boc)-OH.DCHA are not prominent in the literature, theoretical studies on the constituent protecting groups and relevant reaction mechanisms provide valuable insights.
Computational modeling has been employed to support the mechanism of N-Boc deprotection. Studies combining computational and kinetic modeling have helped elucidate the thermolytic deprotection pathway, suggesting a slow, concerted proton transfer followed by rapid decarboxylation researchgate.net. Theoretical studies have also been conducted to rationalize the catalytic activity of various metals, such as iron(III), in the selective deprotection of the Boc group peptide.com. These studies help in understanding the reaction kinetics and the role of the catalyst in lowering the activation energy for the cleavage.
Similarly, the mechanisms of racemization in peptide synthesis have been investigated through computational methods researchgate.net. These studies explore the energetics of the competing pathways, such as oxazolone formation versus direct enolization, and can help predict the racemization propensity of different amino acid residues and the efficacy of various suppressing additives.
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine (B1670486) salt | This compound |
| Benzyloxycarbonyl | Z, Cbz |
| tert-Butoxycarbonyl | Boc |
| Trifluoroacetic acid | TFA |
| Di-tert-butyl dicarbonate | Boc anhydride, (Boc)₂O |
| Benzyl chloroformate | Cbz-Cl |
| 1-Hydroxybenzotriazole | HOBt |
| N,N-Diisopropylethylamine | DIEA, Hünig's base |
Purity and Characterization Methodologies for Academic Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for both assessing the purity of Z-Lys(Boc)-OH.DCHA and for its purification from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. Research and supplier data frequently report purity levels determined by HPLC, generally indicating high purity for commercially available material.
| Source | Reported Purity (%) |
| ruifuchemical.com | >98.0% |
| ruifuchemical.com | >98.5% |
| watanabechem.co.jp | ≧98% |
| chemicalbook.com | 98.0% |
| chemsrc.com | 97.0% |
| scbt.com | 99% |
The specific chromatographic conditions, such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradients with additives like trifluoroacetic acid or formic acid), flow rate, and detection wavelength (typically UV detection around 210-220 nm), are optimized to achieve baseline separation of the target compound from potential byproducts and starting materials.
Flash chromatography is a widely used preparative technique for purifying organic compounds, including protected amino acids and their salts. In synthetic routes involving this compound, flash chromatography is often employed to isolate intermediates or the final product from reaction mixtures. For instance, in the synthesis of peptide conjugates, flash chromatography using silica (B1680970) gel columns with solvent systems like cyclohexane/ethyl acetate (B1210297) mixtures has been utilized to purify products where this compound served as a reactant rsc.org. The choice of eluent system is critical for achieving efficient separation based on the polarity of the compound and impurities.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques provide definitive evidence for the molecular structure and identity of this compound.
Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with mass analysis are commonly used. ESI-MS can detect the protonated molecule ([M+H]+) or adducts with other ions (e.g., [M+Na]+). For this compound, with a molecular formula of C31H51N3O6 and a molecular weight of approximately 561.75 g/mol chemicalbook.com, MS analysis would confirm this mass. For example, related syntheses using this compound have reported ESI-MS data showing characteristic ions for the coupled products, indirectly confirming the integrity of the starting material rsc.org. The exact mass of the compound is also a critical parameter for confirmation nih.gov.
Optical Activity Measurements
Specific Optical Rotation ([α]D)cymitquimica.comsigmaaldrich.comthermofisher.com
Specific optical rotation ([α]D) is a fundamental property used to characterize chiral molecules, such as this compound, which possesses a chiral center at the alpha-carbon of the lysine (B10760008) residue. This measurement quantifies the extent to which a compound rotates plane-polarized light. The value is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration of the sample.
Research findings for this compound have reported specific optical rotation values under various conditions, providing crucial data for verifying the stereochemical purity of synthesized batches. These measurements are typically performed in organic solvents like ethanol (B145695) or chloroform.
| Parameter | Value | Conditions | Citation(s) |
| Specific Rotation | +8.2° | [α]²⁰/D, c = 1% in ethanol | chemicalbook.com |
| Specific Rotation | -15.2° | [α]D²⁰, c = 1.0 in CHCl₃ | googleapis.com |
| Specific Rotation | -15.9° | [α]D²⁵, c = 0.8 in MeOH | tandfonline.com |
Note: Some sources may report values for similar compounds or under different conditions, which are not included here to maintain focus on this compound.
Elemental Analysissigmaaldrich.comissuu.com
Elemental analysis is a quantitative technique used to determine the elemental composition of a compound, typically expressed as the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). This method is vital for confirming the empirical formula of a synthesized substance and assessing its purity. For this compound, the theoretical elemental composition is derived from its molecular formula, C31H51N3O6.
Experimental elemental analysis results are compared against these theoretical values. Deviations can indicate the presence of impurities, residual solvents, or water. The data obtained from multiple analyses helps to validate the identity and purity of the compound.
The theoretical elemental composition for this compound (C31H51N3O6) is calculated as follows:
Carbon (C): 66.51%
Hydrogen (H): 8.82%
Nitrogen (N): 7.51%
| Element | Theoretical (%) | Experimental (%) | Citation(s) |
| Carbon | 66.51 | 66.48 | tandfonline.com |
| Hydrogen | 8.82 | 8.81 | tandfonline.com |
| Nitrogen | 7.51 | 7.52 | tandfonline.com |
| Carbon | 66.51 | 66.32 | tandfonline.com |
| Hydrogen | 8.82 | 6.30 | tandfonline.com |
| Nitrogen | 7.51 | 4.95 | tandfonline.com |
Note: The experimental values from tandfonline.com show considerable variation, particularly for Hydrogen and Nitrogen in one instance. This highlights the importance of multiple analyses and careful reporting of findings in academic research.
Compound List:
this compound
Emerging Research Directions and Future Perspectives
Novel Applications in Biomaterials and Nanotechnology
The unique structural characteristics of Z-Lys(Boc)-OH.DCHA make it an attractive building block for the creation of sophisticated biomaterials and nanostructures. The presence of two distinct protecting groups allows for selective deprotection and subsequent functionalization, enabling the design of materials with tailored properties.
One of the most promising areas of application is in the development of self-assembling peptides. These peptides can spontaneously form highly ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, which have significant potential in tissue engineering, regenerative medicine, and drug delivery. The incorporation of this compound into peptide sequences allows for precise control over the self-assembly process and the introduction of specific functionalities. For instance, after the formation of a self-assembled structure, the Boc or Z group can be selectively removed to expose a reactive amine group, which can then be conjugated to bioactive molecules, such as growth factors or targeting ligands.
Lysine-based polymers are also being explored for the creation of nanoparticle drug delivery systems. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the body and facilitating their targeted delivery to diseased tissues. The use of this compound in the synthesis of these polymers provides a versatile platform for creating multifunctional nanoparticles with controlled drug release profiles.
| Application Area | Specific Use of this compound | Potential Impact |
| Tissue Engineering | Incorporation into self-assembling peptide scaffolds to promote cell adhesion and proliferation. | Development of advanced scaffolds for repairing damaged tissues and organs. |
| Drug Delivery | Synthesis of lysine-based polymeric nanoparticles for targeted and controlled release of therapeutics. | Improved efficacy and reduced side effects of various drugs. |
| Biosensors | Functionalization of self-assembled monolayers (SAMs) with peptides containing Z-Lys(Boc)-OH for the detection of specific biomolecules. | Creation of highly sensitive and selective diagnostic tools. |
Development of New Protecting Group Combinations and Orthogonal Strategies
The concept of orthogonal protection is fundamental to the synthesis of complex peptides and other macromolecules. This compound is a prime example of an orthogonally protected building block, as the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups can be removed under different conditions. The Z group is typically cleaved by hydrogenolysis, while the Boc group is removed with acid. This orthogonality allows for the selective deprotection of either the α-amino group or the ε-amino group of the lysine (B10760008) side chain, enabling the synthesis of branched or cyclic peptides.
Researchers are continuously exploring new protecting group combinations to enhance the efficiency and versatility of peptide synthesis. The development of novel protecting groups that are compatible with the Z/Boc strategy is an active area of research. These new groups aim to offer even greater orthogonality and stability under a wider range of reaction conditions.
Furthermore, the strategic use of this compound in combination with other orthogonally protected amino acids is leading to the development of sophisticated synthetic strategies. These strategies allow for the construction of highly complex molecules with multiple functional domains, such as peptide-drug conjugates and multi-component vaccines.
| Protecting Group | Cleavage Condition | Orthogonal to |
| Z (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂/Pd-C) | Boc, Fmoc |
| Boc (tert-Butyloxycarbonyl) | Acid (e.g., TFA) | Z, Fmoc |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Z, Boc |
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being applied to chemical synthesis to reduce the environmental impact of chemical processes. In the context of this compound, green chemistry approaches are being explored in both its synthesis and its application.
One area of focus is the development of more environmentally friendly methods for the synthesis of protected amino acids. This includes the use of greener solvents, such as propylene (B89431) carbonate, which has been shown to be a viable alternative to more hazardous solvents like dichloromethane (B109758) and DMF in peptide synthesis. Additionally, enzymatic methods for the introduction and removal of protecting groups are being investigated as a way to reduce the use of harsh chemical reagents.
Automated Synthesis and High-Throughput Methodologies
The demand for synthetic peptides in research and drug discovery has driven the development of automated synthesis platforms and high-throughput methodologies. This compound is well-suited for use in automated solid-phase peptide synthesis (SPPS), where its stability and predictable reactivity are advantageous. The DCHA (dicyclohexylamine) salt form of the compound often improves its handling characteristics and solubility, facilitating its use in automated systems.
High-throughput screening of peptide libraries is a powerful tool for identifying new drug candidates and biological probes. This compound can be incorporated into these libraries to introduce a site for specific modification or conjugation after the initial screening is complete. This allows for the rapid optimization of lead compounds and the development of more potent and selective therapeutic agents. The use of advanced screening technologies, such as fiber-optic array scanning, enables the screening of millions of compounds in a short period.
Further Exploration in Drug Discovery and Therapeutic Agent Synthesis
This compound continues to be a valuable building block in the synthesis of peptide-based drugs and other therapeutic agents. Its use in the industrial production of established peptide drugs highlights its reliability and importance in pharmaceutical manufacturing.
The versatility of this compound allows for its incorporation into a wide range of bioactive peptides, including hormones, neurotransmitters, and enzyme inhibitors. For example, it has been used in the synthesis of thymosin fragments, which have immunomodulatory properties. Furthermore, its application extends to the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.
The ability to selectively functionalize the lysine side chain after peptide synthesis opens up possibilities for the development of targeted drug delivery systems and diagnostic agents. By conjugating a therapeutic agent or an imaging probe to the lysine residue, it is possible to direct these molecules to specific cells or tissues in the body, thereby increasing their efficacy and reducing off-target effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Z-Lys(Boc)-OH.DCHA, and how do reaction parameters influence yield?
- Methodological Answer : this compound is synthesized via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide) in polar aprotic solvents like DMF. Key parameters include temperature control (0–10°C for active ester formation) and stoichiometric ratios of protected lysine derivatives. Post-reaction, the DCHA salt is precipitated and purified via recrystallization. Yield optimization requires monitoring reaction progress by TLC and adjusting reagent purity .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : Verify Boc/Z group presence (e.g., tert-butyl protons at ~1.4 ppm, benzyloxycarbonyl aromatic signals at ~7.3 ppm).
- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 220 nm).
- Elemental Analysis : Confirm C, H, N composition, accounting for the DCHA counterion .
Q. What is the role of the DCHA counterion in this compound, and how does it affect solubility?
- Methodological Answer : DCHA forms a stable salt with the carboxylic acid group of Z-Lys(Boc)-OH, enhancing crystallinity for purification. However, it reduces aqueous solubility, necessitating DMF or DMSO for dissolution in peptide coupling reactions. Alternative counterions (e.g., TFA) may be used for improved solubility in specific protocols .
Advanced Research Questions
Q. How can side reactions during this compound synthesis (e.g., racemization or incomplete protection) be systematically identified and mitigated?
- Methodological Answer :
- Racemization : Monitor via chiral HPLC or circular dichroism. Minimize by using low temperatures (<10°C) and avoiding prolonged basic conditions.
- Incomplete Protection : Quantify free amines via Kaiser test or MS. Reprotect with excess Boc anhydride in dichloromethane .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives (e.g., overlapping NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings.
- High-Resolution MS : Confirm molecular ion peaks and isotopic patterns to distinguish homologs.
- Comparative Literature Analysis : Cross-reference with databases (SciFinder, Reaxys) to validate chemical shifts .
Q. How does this compound stability vary under acidic/basic conditions, and what are the implications for peptide synthesis workflows?
- Methodological Answer :
- Acidic Conditions : Boc groups are labile in TFA (e.g., deprotection at 0°C for 1 hour). Avoid prolonged exposure to prevent lysine backbone degradation.
- Basic Conditions : Z groups are stable under mild bases (e.g., NaHCO₃) but hydrolyze in strong bases (pH >12). Pre-purify intermediates to prevent side reactions during peptide elongation .
Q. What computational tools aid in retrosynthetic planning for this compound-based peptide analogs?
- Methodological Answer :
- Retrosynthesis Software : Use tools like Pistachio or Reaxys Biocatalysis to predict feasible routes, considering protecting group compatibility.
- DFT Calculations : Model transition states for coupling reactions to optimize activation energy and solvent selection .
Q. How can this compound be applied in non-traditional contexts, such as synthetic biology or biocontainment systems?
- Methodological Answer : Incorporate Z-Lys(Boc)-OH into engineered organisms via orthogonal tRNA synthetase systems. For example, site-specific incorporation of Z-Lys residues in proteins can enable conditional cell viability, as demonstrated in E. coli containment systems. Validate via fluorescence assays and growth curves in Z-Lys-supplemented media .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques (e.g., NMR + X-ray crystallography) to address discrepancies in molecular conformation .
- Experimental Design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating hypotheses. For example, prioritize scalable synthetic routes over niche methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
